
(E)-(2-Methylstyryl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Methylstyryl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative characterized by the presence of a styryl group substituted with a methyl group at the ortho position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-(2-Methylstyryl)boronic acid can be synthesized through various methods. One common approach involves the borylation of (E)-(2-Methylstyryl)halides using a palladium-catalyzed reaction. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-Methylstyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of this compound with an aryl halide .
Aplicaciones Científicas De Investigación
(E)-(2-Methylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (E)-(2-Methylstyryl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Methylphenyl)boronic acid
Uniqueness
(E)-(2-Methylstyryl)boronic acid is unique due to its specific structure, which combines a styryl group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct reactivity and selectivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C9H11BO2 |
|---|---|
Peso molecular |
162.00 g/mol |
Nombre IUPAC |
[(E)-2-(2-methylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
Clave InChI |
JRTMWGSJUIVSRX-VOTSOKGWSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC=C1C)(O)O |
SMILES canónico |
B(C=CC1=CC=CC=C1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


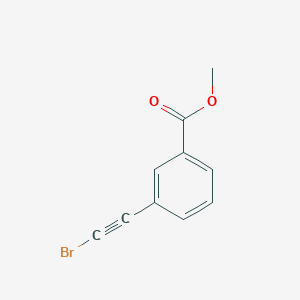
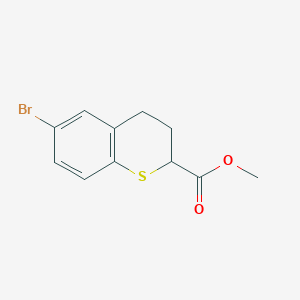
![4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13042313.png)
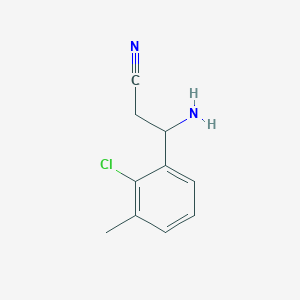
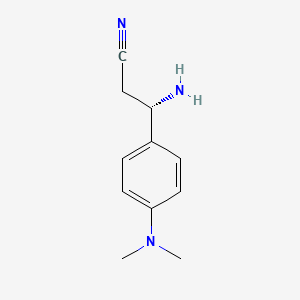
![(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042323.png)
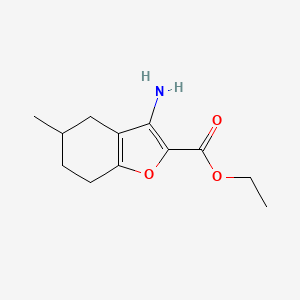

![[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B13042345.png)
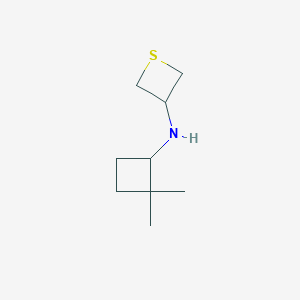
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl](/img/structure/B13042349.png)
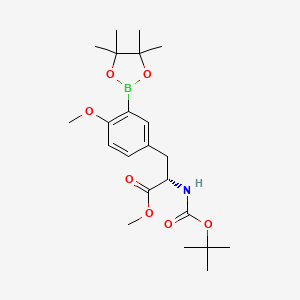
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B13042364.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042369.png)
